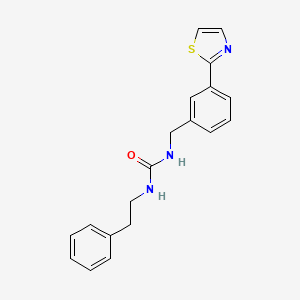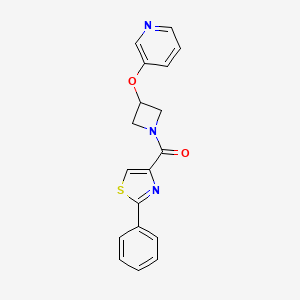
(2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, commonly known as PTZPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTZPA is a heterocyclic compound that contains a thiazole ring and an azetidine ring.
科学的研究の応用
Antimicrobial Activity
Research on structurally related compounds has shown promising antimicrobial activities. For instance, compounds synthesized by condensing substituted chalcones with isoniazid in acetic acid exhibited good antimicrobial activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group significantly enhanced this activity (Satyender Kumar et al., 2012).
Synthesis and Characterization
The synthesis and characterization of organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from compounds with similar structural features have been reported. These complexes displayed potential as drugs due to their in vitro antimicrobial activities against a range of bacterial and fungal strains, indicating better antibacterial activities compared to other derivatives (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Organic Synthesis
There have been advancements in the one-pot synthesis techniques for creating low-cost emitters with large Stokes' shifts. This involves the condensation of phenyl(pyridin-2-yl)methanone with various aldehydes, leading to compounds that exhibit remarkable optical properties. These findings demonstrate the utility of similar compounds in the development of luminescent materials (G. Volpi et al., 2017).
Structural Analysis
The structural analysis of related compounds has been extensively documented, revealing insights into molecular conformations and interactions. For example, a study on (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, a compound with a similar structure, provided detailed information on its crystalline form and intermolecular hydrogen bond interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (B. Lakshminarayana et al., 2009).
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(16-12-24-17(20-16)13-5-2-1-3-6-13)21-10-15(11-21)23-14-7-4-8-19-9-14/h1-9,12,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVUBPFRXYNXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

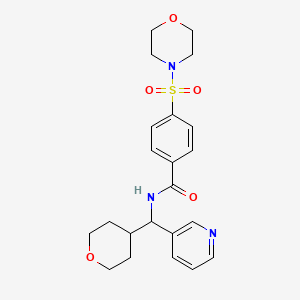
![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
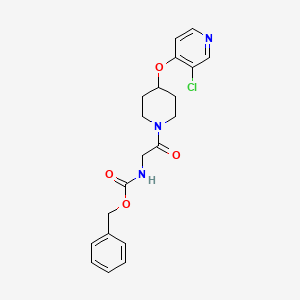
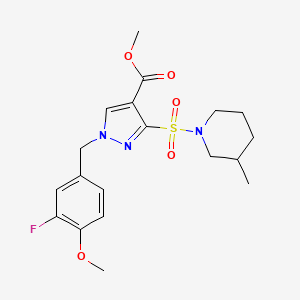
![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)
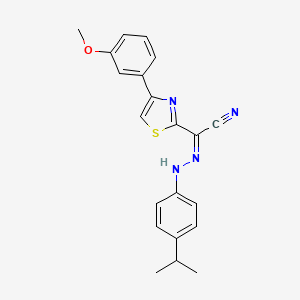
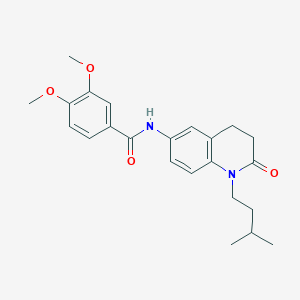
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)
